2-Bromo-1-ethyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPBRIMUWNIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Ethyl 1h Benzo D Imidazole Analogs
Reactivity Profiles of Bromine Substituents in Benzimidazoles
The presence of a bromine atom at the 2-position of the benzimidazole (B57391) ring is a critical feature that dictates its chemical behavior, rendering the molecule electrophilic at this site. evitachem.com This facilitates a variety of transformations, primarily nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
The C2 position of the benzimidazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack. However, in N-unsubstituted 2-halobenzimidazoles, a powerful nucleophile may instead abstract the acidic N-H proton, retarding the desired substitution. ijdrt.com The presence of the N1-ethyl group in 2-Bromo-1-ethyl-1H-benzo[d]imidazole circumvents this issue, activating the C2 position for substitution. For instance, 2-Chloro-1-methylbenzimidazole, an analog, readily undergoes reaction with nucleophiles like sodium methoxide (B1231860) or ethoxide. ijdrt.com
The bromine atom at C2 is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, which have become a cornerstone for functionalizing this position. These reactions involve the oxidative addition of a palladium(0) catalyst into the C-Br bond, followed by transmetalation with a coupling partner and reductive elimination to form the final product and regenerate the catalyst. youtube.com This methodology allows for the formation of C-C, C-N, and C-S bonds, among others. A variety of palladium-catalyzed cross-coupling reactions can be performed on bromo-substituted heterocyclic precursors to generate diverse chemical libraries. nih.gov
Table 1: Examples of Nucleophilic Substitution and Cross-Coupling Reactions on 2-Bromobenzimidazoles
| Reaction Type | Nucleophile/Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)₂) | 2-Aryl-benzimidazole | nih.govyoutube.com |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium Catalyst & Ligand (e.g., RuPhos) | 2-Amino-benzimidazole | nih.gov |
| Alkoxylation | Alkoxides (e.g., NaOMe) | Heat | 2-Alkoxy-benzimidazole | ijdrt.com |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper Catalysts | 2-Alkynyl-benzimidazole | evitachem.com |
These reactions highlight the utility of the 2-bromo substituent as a versatile handle for introducing a wide array of functional groups, significantly expanding the chemical space accessible from benzimidazole intermediates.
While the C2 position is reactive towards nucleophiles, the fused benzene (B151609) ring is susceptible to electrophilic aromatic substitution. Theoretical calculations indicate that positions 4, 5, 6, and 7 of the benzimidazole system are π-excessive and thus prone to attack by electrophiles. chemicalbook.com The regiochemical outcome of such substitutions on this compound is governed by the combined directing effects of the substituents.
The benzimidazole ring system as a whole acts as an activating group and directs incoming electrophiles to the benzene portion. The N1-ethyl group is an activating ortho-, para-director. Conversely, the bromine atom at C2 is a deactivating group, also with ortho-, para-directing influence. The interplay between these groups determines the final position of substitution. For example, in related systems, a methyl group on the benzene ring can direct electrophiles to its own ortho or para positions. evitachem.com Therefore, electrophilic attack (e.g., nitration, halogenation, or sulfonation) on this compound would be expected to occur at the 4, 5, 6, or 7 positions, with the precise location depending on the complex balance of electronic and steric factors.
Oxidative and Reductive Transformations of Benzimidazole Derivatives
The benzimidazole ring is generally characterized by high aromatic stability, making it resistant to many oxidative and reductive conditions. Early studies noted that the benzimidazole ring is stable to reduction, even when treated with strong reagents like red phosphorus and hydriodic acid at high temperatures. instras.com
However, oxidative conditions are frequently employed in the synthesis of the benzimidazole core itself. One common method involves the oxidative condensation of o-phenylenediamines with aldehydes. nih.gov For instance, a library of benzimidazole-substituted potassium organotrifluoroborates was prepared through the condensation of aromatic 1,2-diamines with formyl-substituted borates under oxidative conditions. nih.gov Another approach uses sodium metabisulfite, which first forms an adduct with an aldehyde, allowing for condensation with an o-phenylenediamine (B120857) to yield the 2-substituted benzimidazole. nih.gov These synthetic routes, which build the heterocyclic ring, underscore its formation under oxidative pathways. Conversely, the reduction of a nitro group on the benzene ring to an amine is a common transformation that can be achieved without affecting the integrity of the benzimidazole core, often as a prelude to cyclization. organic-chemistry.org
Intramolecular Cyclization and Annulation Pathways of Related Benzimidazole Derivatives
Benzimidazole derivatives that bear appropriate functional groups can undergo intramolecular cyclization reactions to form complex, polycyclic heterocyclic systems. These annulation reactions are powerful tools for building molecular complexity in a single step. Transition metals, particularly palladium and nickel, are often used to catalyze these transformations.
For example, novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues have been synthesized via a palladium-catalyzed intramolecular cyclization. bohrium.com This process involves the simultaneous activation of C-H and N-H bonds. In a different approach, a nickel-catalyzed intramolecular C-H cyclization of benzimidazoles with alkenes has been developed to afford polycyclic imidazoles. chemistryviews.org Researchers found that a Ni-Al bimetallic catalyst was crucial for achieving high yields and controlling the endo-selectivity of the cyclization, a challenging feat as such reactions often favor exo-cyclization. chemistryviews.orgacs.org
Substrate-controlled regioselectivity has also been demonstrated in Rh(III)-catalyzed annulations of 2-aryl benzimidazoles with maleimides. researchgate.net Depending on the substitution pattern on the benzimidazole, the reaction can be directed to form either fused or spiro products. researchgate.net
Table 2: Examples of Intramolecular Cyclization in Benzimidazole Systems
| Starting Material Type | Catalyst System | Key Transformation | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| o-phenylene diamine and substituted benzaldehyde | Pd₂(dba)₃ / Xphos | Pd-mediated C-H/N-H and C-H/C-X activation | Quinolin-fused azeto[1,2-a]benzimidazole | bohrium.com |
| Benzimidazole with alkene side chain | Ni(cod)₂ / NHC ligand | Ni-Al bimetallic catalyzed endo-selective C-H cyclization | Polycyclic imidazoles | chemistryviews.orgacs.org |
Influence of the N1-Ethyl Group on Reactivity and Regioselectivity in Benzimidazole Systems
The substitution at the N1 position of the benzimidazole ring profoundly impacts the molecule's chemical and physical properties. acs.org The N1-ethyl group in this compound is not merely a passive substituent; it plays an active role in modulating reactivity and directing the course of chemical reactions.
Firstly, as previously mentioned, alkylation at N1 is crucial for activating the C2 position toward nucleophilic attack. By replacing the acidic proton, the N1-ethyl group prevents the nucleophile from acting as a base, thereby facilitating substitution at C2. ijdrt.com This is a common strategy in the synthesis of 2-substituted benzimidazoles. researchgate.net
Finally, the N1-ethyl group exerts electronic and steric influences that can affect regioselectivity in reactions involving other parts of the molecule. As an electron-donating group, it activates the aromatic system towards electrophilic attack. Its steric bulk can also influence the approach of reagents, potentially directing substitution to less hindered positions on the benzene ring or affecting the conformational preferences of the molecule, which can be critical in intramolecular reactions and biological interactions. acs.org
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy of 2-Ethyl-1H-benzo[d]imidazole (as a Model for the Benzimidazole (B57391) Core)
The study of 2-ethyl-1H-benzo[d]imidazole serves as an excellent model for understanding the fundamental vibrational modes associated with the N-ethylated benzimidazole framework, prior to considering the effect of the C2-bromo substitution.
The experimental FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole has been recorded at room temperature using an Attenuated Total Reflection (ATR) technique. mersin.edu.trasianpubs.org The spectrum is characterized by a series of distinct bands that correspond to the various functional groups and vibrational modes within the molecule. A notable feature in the spectrum of benzimidazoles is the strong, broad absorption observed in the 3200–2400 cm⁻¹ region, which is indicative of intermolecular hydrogen bonding between the N-H groups of adjacent molecules, leading to polymeric association. mersin.edu.tr
Key vibrational bands for the ethyl group and the benzimidazole ring are observed. For instance, C-H stretching vibrations of the aromatic ring and the ethyl group appear in their expected regions. The C=N stretching vibration, characteristic of the imidazole (B134444) ring, is also a prominent feature. researchgate.net The spectrum of copper (II) complexes with benzimidazole derivatives shows that the N-H stretching vibrations are typically found between 2540 and 3060 cm⁻¹. researchgate.netnih.gov
Table 1: Experimental FT-IR Bands for 2-Ethyl-1H-benzo[d]imidazole
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200-2400 | N-H stretching (intermolecular H-bonding) |
| 1621 | C=C stretching |
| 1589 | C=C stretching |
| 1497 | C=C stretching |
| 1445 | C-H bending (CH₃) |
| 1425 | C=C stretching |
| 1379 | C=C stretching |
| 1273 | C-N stretching |
| 743 | C-H out-of-plane bending |
Data sourced from theoretical and experimental studies. mersin.edu.trresearchgate.net
To complement experimental findings, theoretical calculations of the molecular structure and vibrational frequencies of 2-ethyl-1H-benzo[d]imidazole have been performed using quantum chemical methods. mersin.edu.trresearchgate.net Studies have employed both Hartree-Fock (HF) and Density Functional Theory (DFT), specifically the B3LYP functional, with the 6-31G(d) basis set. mersin.edu.trasianpubs.org
The calculated vibrational frequencies are known to have systematic errors, necessitating the use of scaling factors to improve agreement with experimental data. For the B3LYP/6-31G(d) and HF/6-31G(d) methods, scaling factors of 0.9614 and 0.8929 have been applied, respectively. mersin.edu.trasianpubs.org The assignment of theoretical bands is facilitated by visualizing the vibrational modes using software like GaussView. mersin.edu.tr
Comparison between the scaled theoretical frequencies and the experimental FT-IR spectrum shows good agreement, with the B3LYP method generally providing results superior to the HF method for molecular vibrational analysis. mersin.edu.trresearchgate.net This computational approach allows for a more detailed and confident assignment of the observed spectral bands to specific molecular motions. mersin.edu.tr
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Selected Modes of 2-Ethyl-1H-benzo[d]imidazole
| Experimental (FT-IR) | Calculated (B3LYP/6-31G(d)) | Assignment |
|---|---|---|
| 1621 | 1620 | ν(C=C) |
| 1589 | 1590 | ν(C=C) |
| 1445 | 1448 | δ(CH₃) |
| 1273 | 1277 | ν(C-N) |
| 743 | 745 | γ(C-H) |
ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Data sourced from Arslan et al. mersin.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the definitive method for elucidating the precise structure of 2-Bromo-1-ethyl-1H-benzo[d]imidazole, confirming the substitution pattern and the connectivity of all atoms.
The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl group and the four protons on the benzene (B151609) ring.
Ethyl Group: An upfield triplet corresponding to the three methyl (–CH₃) protons and a downfield quartet for the two methylene (B1212753) (–CH₂–) protons are anticipated. The splitting pattern arises from the coupling between the adjacent methyl and methylene groups.
Aromatic Region: The four protons on the benzo moiety will appear as a complex multiplet pattern, typically in the range of 7.2–7.8 ppm. The exact chemical shifts and coupling constants depend on the electronic effects of the fused imidazole ring and the N-ethyl group.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of nine distinct signals are expected in the broadband-decoupled spectrum: two for the ethyl group and seven for the benzimidazole core.
Ethyl Group Carbons: Two signals in the aliphatic region (typically 15–45 ppm).
Benzimidazole Carbons: Seven signals in the aromatic/heteroaromatic region. The carbon atom bonded to bromine (C2) is expected to be significantly shifted compared to its protonated analogue. The chemical shifts of the other carbons in the ring are also influenced by the substituents.
For the model compound 2-ethyl-1H-benzo[d]imidazole, ¹³C NMR signals have been reported at δ = 157.3 (C2), 140.0, 126.6, 113.2, 113.1 (aromatic carbons), 19.1 (CH₂), and 12.7 (CH₃). rsc.org The substitution of the C2 proton with bromine in the title compound would cause a significant change in the chemical shift of the C2 carbon.
To unambiguously confirm the molecular structure and assign all proton and carbon signals, advanced 2D NMR experiments are indispensable. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the CH₂ and CH₃ signals of the ethyl group to their respective carbons. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. sdsu.eduresearchgate.net Key expected correlations for this compound include:
Correlations from the N-CH₂ protons to the C2 and C7a carbons of the benzimidazole ring.
Correlations from the aromatic protons (e.g., H4) to adjacent and geminal carbons (e.g., C5, C6, C7a), confirming their positions on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this molecule, a key NOESY correlation would be expected between the protons of the N-CH₂ group and the H7 proton on the benzimidazole ring. This observation would confirm the position of the ethyl group at N1 and provide insight into its spatial orientation relative to the fused ring system. researchgate.net
Together, these advanced NMR techniques provide a comprehensive and definitive structural elucidation of this compound. ipb.pt
Mass Spectrometric Approaches for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The molecular formula for this compound is C₉H₉BrN₂, which corresponds to a molecular weight of approximately 225.08 g/mol . In mass spectrometry, the compound would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of benzimidazole derivatives under electron impact (EI) or collision-induced dissociation (CID) typically follows predictable pathways that provide valuable structural information. journalijdr.com The fragmentation of the aromatic ring system is often resistant to cleavage. researchgate.net For this compound, the fragmentation cascade is expected to initiate from the molecular ion [C₉H₉BrN₂]⁺.
A primary fragmentation step would likely involve the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement from the N-ethyl group, or the cleavage of the ethyl radical. A common fragmentation pathway in benzimidazoles involves the elimination of a molecule of HCN from the imidazole ring, a characteristic fragmentation that helps identify the core structure. journalijdr.com
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Predicted Ion/Fragment | Proposed Fragmentation Pathway |
| 224/226 | [C₉H₉BrN₂]⁺ | Molecular Ion (M⁺) |
| 196/198 | [C₇H₅BrN₂]⁺ | Loss of ethylene (C₂H₄) from the ethyl group |
| 145 | [C₉H₉N₂]⁺ | Loss of the Bromo radical (Br•) from the molecular ion |
| 117 | [C₈H₇N]⁺ | Loss of HCN from the [C₉H₉N₂]⁺ fragment |
| 117 | [C₇H₅N₂]⁺ | Loss of the Bromo radical (Br•) from the [C₇H₅BrN₂]⁺ fragment |
This table is based on general fragmentation patterns of benzimidazole derivatives and has been constructed for illustrative purposes.
X-ray Crystallographic Analysis of Related Brominated and N-Ethyl Benzimidazole Structures
Crystallographic studies of various benzimidazole derivatives reveal that the core heterocyclic system maintains a consistent geometry. semanticscholar.org The introduction of an alkyl group, such as an ethyl or butyl group, at the N1 position has been shown to have almost no significant effect on the C-N bond lengths and the internal C-N-C and N-C-N angles of the benzimidazole ring. nih.gov Bond lengths and angles are generally found to be within normal ranges. researchgate.net For instance, in related benzimidazole derivatives, the N1–C2 and N2–C2 bond distances are found to be approximately 1.356 Å and 1.325 Å, respectively. semanticscholar.org
Table 2: Typical Bond Lengths and Angles in N-Alkyl Benzimidazole Derivatives
| Bond/Angle | Typical Value (Å or °) | Reference Structure |
| Bond Lengths (Å) | ||
| N1–C2 | ~1.356 - 1.385 | Benzimidazole Derivatives semanticscholar.orgnih.gov |
| N1–C7a | ~1.389 | N-Butyl-1H-benzimidazole nih.gov |
| N2–C2 | ~1.304 - 1.325 | Benzimidazole Derivatives semanticscholar.orgnih.gov |
| C-Br | ~1.89 (avg. aromatic) | Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate researchgate.net |
| **Bond Angles (°) ** | ||
| C7a–N1–C2 | ~104.9 - 106.8 | N-Butyl-1H-benzimidazole nih.gov |
| N1–C2–N2 | ~113.4 | N-Butyl-1H-benzimidazole nih.gov |
Note: The data presented are from related structures and serve as predictive values for this compound.
The packing of benzimidazole derivatives in the solid state is governed by a network of non-covalent intermolecular interactions. In crystals of related N-alkylated and brominated benzimidazoles, several key interactions are consistently observed:
Hydrogen Bonding: While the N-ethyl substitution in this compound removes the possibility of classical N-H···N hydrogen bonds that form dimers in unsubstituted benzimidazoles, weak C-H···N interactions are common and play a significant role in stabilizing the crystal packing. semanticscholar.orgorientaljphysicalsciences.org In some structures, C-H···Br hydrogen bonds are also observed, linking molecules into chains. researchgate.net
π–π Stacking: Aromatic systems like benzimidazole readily engage in π–π stacking interactions. This type of interaction is a major contributor to the stabilization of the crystal lattice in many benzimidazole derivatives, where parallel rings are offset from one another. orientaljphysicalsciences.org
These varied interactions collectively dictate the final three-dimensional architecture of the crystal, influencing properties like melting point and solubility.
Computational Chemistry and Quantum Mechanical Investigations of 2 Bromo 1 Ethyl 1h Benzo D Imidazole
Density Functional Theory (DFT) and Ab Initio Methods
No dedicated Density Functional Theory (DFT) or ab initio studies have been published for 2-Bromo-1-ethyl-1H-benzo[d]imidazole. Such studies are crucial for understanding the fundamental properties of a molecule. While research on other benzimidazoles utilizes methods like B3LYP and Hartree-Fock (HF) with various basis sets (e.g., 6-31G(d), 6-311G**) to predict molecular properties, these calculations have not been applied to the target compound. nih.govresearchgate.netresearchgate.netasianpubs.orgnih.gov
There are no published reports on the optimized molecular geometry or energetic landscape of this compound. This foundational calculation, which determines the most stable three-dimensional structure and identifies low-energy conformations, has been performed for analogs like 2-ethyl-1H-benzo[d]imidazole but is missing for the title compound. researchgate.netresearchgate.netasianpubs.org
An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, is not available for this compound. This analysis is vital for predicting a molecule's reactivity, kinetic stability, and electronic properties. While HOMO-LUMO analyses have been conducted for other benzimidazole (B57391) derivatives to understand their electronic behavior, the specific influence of the 2-bromo and 1-ethyl substituents remains uncharacterized. researchgate.netnih.govresearchgate.net
Computational prediction of the vibrational spectra (such as FT-IR and Raman) for this compound has not been reported. Theoretical vibrational analysis, often performed using DFT methods, helps in assigning experimental spectral bands to specific molecular vibrations. Detailed studies comparing calculated and experimental spectra exist for compounds like 2-ethyl-1H-benzo[d]imidazole and 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, but similar validation is absent for the title compound. researchgate.netresearchgate.netasianpubs.orgnih.gov
A Molecular Electrostatic Potential (MEP) map for this compound has not been computationally generated or published. MEP maps are valuable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting intermolecular interactions and sites of chemical reactivity. researchgate.net
There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis provides insight into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. This type of investigation has been applied to other complex benzimidazoles to understand their electronic stabilization, but not to the specific compound . researchgate.netnih.gov
Theoretical Studies on Reaction Mechanisms and Transition States of Benzimidazole Reactions
No computational studies have been found that investigate the reaction mechanisms, transition states, or reaction kinetics specifically involving this compound. While theoretical examinations of reaction pathways exist for other benzimidazole systems, such as the synthesis of benzoimidazo[1,2-a]pyrimidines or reactions involving 2-mercaptobenzimidazole (B194830), the reactivity of this compound remains unexplored from a computational standpoint. researchgate.netnih.govrsc.org
Structure-Property Relationship Studies through Computational Approaches
Computational methods, particularly Density Functional Theory (DFT), are instrumental in establishing relationships between the molecular structure of benzimidazole derivatives and their chemical or physical properties. irjweb.comresearchgate.net These approaches allow for the precise calculation of geometric and electronic parameters, which in turn dictate the compound's behavior. For this compound, substitutions at the 1-position (ethyl group) and 2-position (bromo group) are expected to significantly modulate the electronic environment of the core benzimidazole ring system.
Prediction of Chemical Reactivity Descriptors
Chemical reactivity of a molecule can be effectively predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. irjweb.comyoutube.com
DFT calculations are routinely used to determine these values. irjweb.comdergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net For benzimidazole derivatives, the nature and position of substituents significantly influence these energy levels. For instance, studies on various substituted benzimidazoles have shown that electron-withdrawing or donating groups alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.netdergipark.org.tr In the case of this compound, the electronegative bromine atom at the 2-position would be expected to lower both HOMO and LUMO energy levels, influencing its interaction with biological or chemical targets.
Global reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies, provide further insights into a molecule's stability and reactivity. irjweb.comdergipark.org.tr
Table 1: Illustrative Example of Calculated Reactivity Descriptors for a Benzimidazole Derivative using DFT This table presents hypothetical data based on typical values found in computational studies of benzimidazole derivatives to illustrate the concept.
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Indicates electron-donating capability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap | ΔE | 4.44 | Reflects chemical reactivity and stability. irjweb.com |
| Chemical Hardness | η | 2.22 | Measures resistance to change in electron distribution. irjweb.com |
| Electronegativity | χ | 4.03 | Describes the power to attract electrons. |
| Electrophilicity Index | ω | 3.66 | Quantifies the energy lowering of a molecule when it accepts electrons. |
Exploration of Optical and Electronic Features for Material Science Applications
The unique electronic structure of the benzimidazole scaffold, characterized by its fused aromatic rings, makes it a compelling candidate for applications in material science, particularly in electronics and photonics. nih.govnih.govyoutube.com Computational studies are vital for predicting the electronic and optical properties of these materials, such as their absorption spectra, which are governed by electronic transitions. aps.orgcdu.edu.auresearchgate.net
Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). researchgate.net The HOMO-LUMO gap is also directly related to the optical properties, as it corresponds to the energy required for the lowest energy electronic transition.
For this compound, the substituents would influence the π-conjugated system. The ethyl group at the N1 position and the bromo group at the C2 position can alter the planarity and electron distribution of the molecule, thereby shifting the absorption spectra. nih.gov Such modifications can tune the material's color and its interaction with light. Furthermore, computational analysis of properties like the molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions in the solid state, a key factor in the performance of organic electronic materials. nih.govresearchgate.net Some 1,2-disubstituted benzimidazole derivatives have been investigated for their potential as non-linear optical (NLO) materials, a property that arises from a large change in dipole moment upon electronic excitation. nih.gov
Computational Design Methodologies for Benzimidazole Scaffolds
The benzimidazole ring is considered a "privileged scaffold" because its structure allows for versatile interactions with a wide array of biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netnih.gov Computational methodologies are central to the rational design of novel benzimidazole-based therapeutic agents. researchgate.netrug.nlnih.gov
Pharmacophore Modeling for Rational Scaffold Design
Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a desired response. thaiscience.info These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. thaiscience.info
Molecular Docking Studies of Benzimidazole Scaffolds for Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a benzimidazole derivative) when bound to a second (a receptor, typically a protein or nucleic acid). ijpsr.comnih.gov This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. ijpsr.comnih.gov
In studies involving benzimidazole scaffolds, docking simulations are used to place derivatives into the binding site of a target protein, such as bacterial DNA gyrase, viral proteases, or human protein kinases. nih.govnih.govresearchgate.net The simulation calculates a "docking score" or "binding energy," which estimates the binding affinity between the ligand and the receptor; a lower (more negative) energy value typically indicates a more stable and potent interaction. nih.govnih.govacs.org
These studies reveal detailed interaction patterns, such as specific hydrogen bonds between the benzimidazole nitrogen atoms and amino acid residues in the receptor's active site, or hydrophobic interactions involving the benzene (B151609) ring. acs.org For example, docking studies on benzimidazole-thiadiazole hybrids targeting the fungal enzyme 14-α demethylase showed a key hydrogen bond forming between the hydrogen at the 1-position of the benzimidazole ring and a methionine residue in the enzyme. acs.org Such insights are invaluable for optimizing lead compounds. By analyzing the docked pose of a hypothetical this compound, researchers could rationally design modifications to improve its binding affinity and selectivity for a given target. rug.nlnih.gov
Table 2: Representative Docking Scores of Benzimidazole Derivatives Against Various Protein Targets This table compiles findings from different studies to show typical docking results for the benzimidazole class of compounds.
| Compound Class | Protein Target | Representative Binding Energy (kcal/mol) | Potential Application | Source |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | -8.2 | Anticancer | nih.gov |
| Benzimidazole-thiadiazole hybrid | Fungal 14-α demethylase (CYP51) | -10.928 | Antifungal | acs.org |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | -8.50 | Anthelmintic | nih.gov |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | Opioid Receptors (kappa) | -9.9 | Analgesic/Antiviral | researchgate.net |
Applications and Future Directions in Organic Synthesis and Materials Science
2-Bromo-1-ethyl-1H-benzo[d]imidazole as a Versatile Synthetic Building Block
This compound is a key organic intermediate used in the synthesis of complex molecules, particularly for applications in fields like organic light-emitting diodes (OLEDs). nih.gov The utility of this compound stems from the strategic placement of its functional groups. The ethyl group at the N1 position enhances solubility in organic solvents, which is advantageous for subsequent reactions and processing. More importantly, the bromine atom at the C2 position serves as a highly effective synthetic handle for a variety of cross-coupling reactions.
This reactivity allows for the introduction of a wide array of functional groups at the C2 position, enabling the systematic tuning of the molecule's electronic and photophysical properties. Transition-metal-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination can be employed to forge new carbon-carbon and carbon-nitrogen bonds, transforming the simple bromo-benzimidazole core into more complex, functional architectures. This synthetic flexibility is crucial for building the sophisticated molecular structures required for advanced materials and catalysts.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Coupling Partner | Resulting Linkage | Potential Application Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | C-C (Aryl/Heteroaryl) | OLED Materials, π-Extended Systems |
| Stille Coupling | Organostannanes | C-C (Aryl/Vinyl) | Conjugated Polymers, Emissive Materials researchgate.net |
| Heck Coupling | Alkenes | C-C (Alkene) | π-Conjugated Systems |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkyne) | Organic Electronics, Functional Polymers mdpi.com |
| Buchwald-Hartwig Amination | Amines, Carbazoles | C-N | Hole-Transporting Materials, Bipolar Hosts |
| Cyanation | Cyanide Source | C-CN | Electron-Accepting Materials |
Development of Functional Organic Materials Based on Benzimidazole (B57391) Scaffolds
The benzimidazole ring is a privileged scaffold in materials science, primarily because of its inherent electron-deficient nature, which makes it an excellent component for electron-transporting and emissive materials. researchgate.net Its rigid, planar structure also contributes to high thermal stability, a critical requirement for durable electronic devices.
Benzimidazole derivatives are widely used as electron-transporting materials (ETMs) and as hosts for phosphorescent emitters in OLEDs. acs.orgnih.gov The electron-withdrawing character of the imidazole (B134444) fused to the benzene (B151609) ring facilitates the injection and transport of electrons. By strategically modifying the benzimidazole core, for which this compound is an ideal precursor, researchers can fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level to match other materials in an OLED stack, thereby improving device efficiency.
A significant advancement has been the development of bipolar host materials, which possess both electron-donating and electron-accepting moieties. nih.govacs.orgrsc.org In these designs, an electron-donating unit, such as carbazole (B46965), is often linked to an electron-accepting benzimidazole unit. nih.govacs.orgrsc.org This bipolar character promotes balanced charge transport within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness. nih.gov For instance, linking carbazole to the N-phenyl group of a benzimidazole has yielded highly efficient blue and white phosphorescent OLEDs. rsc.orgrsc.org The development of benzimidazole-substituted biphenyls has also led to PHOLED devices with high external quantum efficiencies, reaching up to 25.7%. acs.orgnih.govcolab.ws
Table 2: Performance of Selected OLEDs Employing Benzimidazole-Based Host Materials
| Host Material Type | Emitter Color | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm/W) | Reference |
|---|---|---|---|---|
| Benzimidazole-substituted biphenyl | Sky-Blue | 25.7% | 50.4 | acs.org, colab.ws |
| Carbazole-N-benzimidazole (mNBICz) | Blue | 26.2% | 52.2 | rsc.org |
| Carbazole-N-benzimidazole (mNBICz) | White | 22.9% | 60.4 | rsc.org |
| Carbazole/benzimidazole (p-CbzBiz) | Green | 21.8% | N/A | acs.org |
Extending the π-conjugation of the benzimidazole core is a powerful strategy for tuning its optical and electronic properties. researchgate.net By using cross-coupling reactions to attach aromatic or unsaturated groups to the C2 position, the absorption and emission wavelengths of the resulting molecules can be precisely controlled. This approach has been used to create novel fluorescent dyes and functional polymers.
For example, the synthesis of π-extended benzimidazole derivatives can lead to compounds exhibiting excited-state intramolecular proton transfer (ESIPT), resulting in fluorescence with a large Stokes shift. researchgate.net This property is highly desirable for applications in sensors, bio-imaging, and lasers. Furthermore, incorporating benzimidazole units into polymer backbones or creating microporous networks through the condensation of benzimidazole precursors has yielded materials with high thermal stability and specific gas sorption properties, suitable for applications in gas storage and separation. rsc.orgjlu.edu.cn The ability to create such diverse architectures underscores the importance of versatile building blocks like this compound.
Catalytic Applications and Ligand Development
Beyond materials science, the benzimidazole scaffold is central to the design of advanced catalytic systems. enpress-publisher.comdoi.org Its derivatives are used as precursors for N-heterocyclic carbenes (NHCs) and as directing groups in C-H activation processes, two cornerstones of modern homogeneous catalysis. researchgate.net
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and organocatalysis, prized for their strong σ-donating ability and steric tunability. nih.gov Benzimidazolium salts are the most common precursors to benzimidazole-based NHCs. beilstein-journals.orgbeilstein-journals.org These salts are typically synthesized by N-alkylation or N-arylation of a benzimidazole, followed by quaternization of the second nitrogen atom.
The compound this compound is an excellent starting point for generating asymmetrically substituted benzimidazolium salts. The C2-bromo position can be functionalized first, followed by quaternization of the N3 nitrogen. Upon deprotonation with a strong base, these salts yield the free NHC, which can be used in situ or isolated. nih.gov These NHCs serve as ancillary ligands for transition metals in a vast range of catalytic reactions, including olefin metathesis and cross-coupling. nih.gov They also function as powerful organocatalysts for reactions such as the benzoin (B196080) condensation and Stetter reaction. nih.gov
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the efficient and selective functionalization of organic molecules. rsc.orgrsc.org The benzimidazole core can function as an effective directing group in these transformations. researchgate.net The nitrogen atoms of the imidazole ring can coordinate to a metal catalyst (e.g., rhodium, palladium, or cobalt), positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. researchgate.netnih.gov
Typically, a substrate containing a benzimidazole moiety linked to another aromatic ring at the C2 position is used. The benzimidazole directs the functionalization (e.g., arylation, alkylation, or acylation) to the ortho position of the C2-aryl substituent. nih.gov Therefore, this compound can be used as a platform to first install a desired aryl group via a Suzuki coupling, and then the resulting 2-aryl-1-ethyl-1H-benzo[d]imidazole can be subjected to a directed C-H functionalization reaction on that new aryl ring, enabling the construction of complex, polycyclic aromatic systems. nih.gov
Innovative Methodological Advancements in Heterocyclic Chemistry
The synthesis of benzimidazole derivatives, a cornerstone of heterocyclic chemistry, has been significantly propelled by the advent of innovative methodologies that offer enhanced efficiency, selectivity, and sustainability over traditional approaches. researchgate.netimpactfactor.org These advancements are particularly relevant for the construction of complex scaffolds like this compound, where precise control over substitution patterns is paramount.
Modern synthetic strategies have increasingly moved towards greener and more atom-economical processes. impactfactor.org Key among these are microwave-assisted synthesis, transition-metal-catalyzed C-H functionalization, and the use of flow chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. dergipark.org.tr In the context of benzimidazole synthesis, it dramatically reduces reaction times and often improves yields compared to conventional heating. nih.gov This technique has been successfully applied to various steps in benzimidazole synthesis, including the condensation of o-phenylenediamines with aldehydes and the N-alkylation of the benzimidazole core. dergipark.org.trresearchgate.netresearchgate.net The use of microwave assistance can lead to higher yields in the N-alkylation of heterocyclic compounds like benzotriazole (B28993) and bibenzoimidazolyl derivatives. researchgate.netnih.gov For instance, the synthesis of 2-substituted benzimidazoles under microwave irradiation can be achieved in minutes with high yields, often without the need for a catalyst. researchgate.net
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgrsc.org This approach offers a more direct and atom-economical route to substituted benzimidazoles. acs.org Catalytic systems based on copper, rhodium, and ruthenium have been developed for the regioselective C-H alkylation and arylation of the benzimidazole core. acs.orgresearchgate.netthieme-connect.com For example, copper-catalyzed C-H functionalization of amidines provides an efficient pathway to benzimidazoles. researchgate.net Similarly, rhodium(I) catalysis can be employed for the C2-selective branched alkylation of benzimidazoles. acs.org These methods provide a powerful platform for introducing substituents that would be challenging to incorporate through traditional condensation reactions.
Flow Chemistry: Flow chemistry, or continuous flow synthesis, offers significant advantages in terms of safety, scalability, and reproducibility for the synthesis of heterocyclic compounds. uc.ptmdpi.comporrua.mxsci-hub.se By conducting reactions in a continuous stream through a reactor, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. mdpi.com This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The synthesis of heterocycles like indoles and pyrroles has been successfully demonstrated using flow systems, often resulting in higher yields and shorter reaction times compared to batch processes. mdpi.com This technology holds considerable promise for the industrial production of functionalized benzimidazoles, enabling safer and more efficient manufacturing processes. uc.pt
The table below summarizes the key advantages of these innovative methodologies compared to traditional synthetic methods for benzimidazole synthesis.
| Methodology | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | - Drastically reduced reaction times- Improved reaction yields- Enhanced reaction rates | Potentially accelerates both the C2-bromination and the N-ethylation steps, leading to a more efficient overall synthesis. nih.govresearchgate.net |
| C-H Functionalization | - High atom economy- Direct introduction of functional groups- Avoids pre-functionalization steps | Offers a direct route to introduce the ethyl group at the N1 position or potentially a bromo group at the C2 position, bypassing multi-step sequences. rsc.orgacs.org |
| Flow Chemistry | - Enhanced safety and control- High reproducibility and scalability- Efficient heat and mass transfer | Enables safer handling of hazardous reagents like bromine and allows for a more controlled and scalable production process. mdpi.comsci-hub.se |
Future Research Perspectives and Challenges in Benzimidazole Bromination and N-Alkylation Chemistry
The synthesis of specifically substituted benzimidazoles like this compound presents a unique set of challenges that also open up new avenues for future research. The primary hurdles lie in achieving high regioselectivity during both the bromination and N-alkylation steps, as well as developing more sustainable and efficient synthetic protocols. researchgate.netimpactfactor.org
Challenges in Benzimidazole Bromination: Direct bromination of the benzimidazole core can lead to a mixture of products, with substitution occurring on the benzene ring as well as at the C2 position. A known method for synthesizing 2-bromo-1H-benzimidazole involves the reaction of 2-mercaptobenzimidazole (B194830) with bromine and hydrobromic acid. chemicalbook.com Future research could focus on developing more direct and selective C2-bromination methods for N-alkylated benzimidazoles. The use of photocatalysis for C-H trifluoromethylation of benzimidazoles suggests that similar light-induced methods could be explored for selective halogenation.
Challenges in N-Alkylation Chemistry: A significant challenge in the synthesis of N-substituted benzimidazoles is controlling the regioselectivity of the alkylation. otago.ac.nz For an unsymmetrical benzimidazole, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of isomers. In the case of 2-bromobenzimidazole, the electronic properties of the bromine atom can influence the nucleophilicity of the nitrogen atoms, further complicating selective alkylation.
Conventional N-alkylation methods often require harsh conditions, such as the use of strong bases and polar aprotic solvents. lookchem.com There is a growing need for milder and more environmentally friendly approaches. Recent developments include the use of phase-transfer catalysts and surfactant-mediated reactions in aqueous media, which can improve reaction rates and yields for N-alkylation. lookchem.comresearchgate.netresearchgate.net Microwave-assisted N-alkylation has also been shown to be an effective method for a variety of heterocyclic systems, including benzimidazoles and benzotriazoles. researchgate.netnih.gov
A key area for future research is the development of methods for the regioselective N-alkylation that favors the formation of the more sterically hindered isomer, which is often difficult to obtain. nih.gov
The table below outlines some of the key challenges and potential future research directions in the synthesis of compounds like this compound.
| Synthetic Step | Key Challenges | Future Research Perspectives |
| C2-Bromination | - Lack of direct and selective methods for N-alkylated benzimidazoles.- Potential for over-bromination or substitution on the benzene ring. | - Development of novel catalytic systems for regioselective C-H bromination.- Exploration of photocatalytic or electrochemical methods for mild and selective halogenation. |
| N-Ethylation | - Controlling regioselectivity to obtain the desired N1-ethyl isomer.- Overcoming the potential for N,N'-diethylation.- Avoiding harsh reaction conditions. | - Design of catalysts that can direct alkylation to a specific nitrogen atom.- Further development of green chemistry approaches using aqueous media or solvent-free conditions. impactfactor.orglookchem.com- Application of flow chemistry for precise control over alkylation reactions. |
| Overall Process | - Developing a streamlined, one-pot, or tandem reaction sequence.- Improving the overall yield and reducing waste. | - Investigation of tandem C-H functionalization and cyclization strategies. rsc.orgrsc.org- Design of multi-component reactions to construct the substituted benzimidazole core in a single step. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-1-ethyl-1H-benzo[d]imidazole, and what catalysts are effective?
- Methodology :
- Step 1 : Use o-phenylenediamine and an aldehyde derivative (e.g., brominated or ethyl-substituted aldehydes) in a cyclocondensation reaction.
- Step 2 : Optimize solvent-free conditions with nano montmorillonite clay as a catalyst to enhance yield and reduce reaction time .
- Step 3 : Introduce bromine via post-synthetic modification (e.g., electrophilic substitution) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
- Key Characterization : Monitor reaction progress via TLC and confirm purity using melting point analysis and Rf values .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FTIR : Identify functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C=N imidazole ring at ~1617 cm⁻¹) .
- 1H NMR : Confirm substitution patterns (e.g., ethyl group protons at δ ~2.6 ppm as a singlet, aromatic protons at δ 7.4–8.3 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z ~286 for brominated derivatives) .
Q. How do substituents (bromo and ethyl) influence the compound’s reactivity in further functionalization?
- Bromo Group : Acts as a directing group for electrophilic substitution (e.g., Suzuki coupling for aryl group introduction) .
- Ethyl Group : Enhances solubility in organic solvents and may sterically hinder certain reactions (e.g., regioselectivity in cross-coupling reactions) .
Advanced Research Questions
Q. How can molecular docking and ADMET analysis be applied to evaluate this compound as an EGFR inhibitor?
- Experimental Design :
- Step 1 : Perform in-silico docking (e.g., AutoDock Vina) using EGFR crystal structures (PDB ID: 1M17) to assess binding affinity .
- Step 2 : Conduct ADMET prediction using tools like SwissADME to evaluate bioavailability, hepatotoxicity, and blood-brain barrier permeability .
- Step 3 : Validate with in-vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) to correlate docking scores with biological activity .
Q. How can contradictions in substituent effects (e.g., bromo vs. chloro) across studies be resolved?
- Methodology :
- Comparative Analysis : Use DFT calculations (B3LYP/6-31G*) to compare electronic properties (e.g., charge distribution, HOMO-LUMO gaps) of bromo and chloro derivatives .
- Experimental Validation : Synthesize both derivatives and compare their reactivity in standardized cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Q. What computational models predict the oxidative stability of this compound under environmental conditions?
- Approach :
- QSAR Modeling : Use descriptors like molecular weight, logP, and electrophilicity index to predict reactivity with oxidants (e.g., Fe(VI)) .
- Random Forest Regression (RFR) : Train models on experimental oxidation data to identify critical structural determinants of stability .
Q. How does the ethyl group influence molecular interactions in protein-ligand docking studies?
- Analysis :
- Steric Effects : Use PyMol to visualize docking poses and identify steric clashes or favorable hydrophobic interactions (e.g., with EGFR’s hydrophobic pockets) .
- Dynamic Behavior : Perform MD simulations (e.g., GROMACS) to assess conformational flexibility and binding stability over time .
Methodological Notes for Data Contradictions
- Spectroscopic Discrepancies : Compare NMR/FTIR data across studies (e.g., C-Br stretching frequencies in different solvents) and validate using high-resolution techniques like 2D NMR (COSY, HSQC) .
- Biological Activity Variability : Replicate assays under standardized conditions (e.g., cell line type, incubation time) and perform dose-response curves to minimize experimental noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
